molecular formula C13H14Br2O2 B14889628 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one

2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one

Cat. No.: B14889628
M. Wt: 362.06 g/mol
InChI Key: PQHOXCGXAACSQA-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one typically involves the bromination of a precursor molecule. One common method is the bromination of 1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as alcohols or alkanes.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxirane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-methoxyphenyl)propan-1-one: Similar structure but with a p-methoxyphenyl group.

Uniqueness

2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one is unique due to the presence of both the dibromo and oxirane functional groups, which confer distinct reactivity and potential applications. The p-tolyl group also influences its chemical properties and interactions.

Properties

Molecular Formula

C13H14Br2O2

Molecular Weight

362.06 g/mol

IUPAC Name

2,3-dibromo-1-(2-methyloxiran-2-yl)-3-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C13H14Br2O2/c1-8-3-5-9(6-4-8)10(14)11(15)12(16)13(2)7-17-13/h3-6,10-11H,7H2,1-2H3

InChI Key

PQHOXCGXAACSQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)C2(CO2)C)Br)Br

Origin of Product

United States

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